molecular formula C10H13B B1268048 1-Bromo-4-butylbenzene CAS No. 41492-05-1

1-Bromo-4-butylbenzene

Cat. No.: B1268048
CAS No.: 41492-05-1
M. Wt: 213.11 g/mol
InChI Key: BRGVKVZXDWGJBX-UHFFFAOYSA-N
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Description

1-Bromo-4-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is a derivative of benzene, where a bromine atom is substituted at the para position relative to a butyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Bromo-4-butylbenzene is a chemical compound that primarily targets organic compounds and biological materials in life science-related research . The exact targets can vary depending on the specific reaction or process in which it is involved.

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is part of a broader class of reactions known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of other organic compounds. For instance, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid . It also participates in free radical reactions, such as those involving N-bromosuccinimide .

Pharmacokinetics

The compound has a low gastrointestinal absorption and is considered to be BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.9 (iLOGP) and 4.42 (XLOGP3) . Its water solubility is moderately low, with a Log S (ESOL) of -4.15 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other compounds. For example, it is used in the preparation of 4-tert-butyl-phenylboronic acid, 1-deoxy analogs of CP-47,497 and CP-55,940 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butylbenzene can be synthesized through the bromination of 4-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 4-butylbenzene.

Scientific Research Applications

1-Bromo-4-butylbenzene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: It is employed in the preparation of liquid crystals and other advanced materials.

    Chemical Biology: It serves as a building block in the synthesis of biologically active molecules and probes for studying biological systems.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

  • 1-Bromo-4-propylbenzene
  • 1-Bromo-4-tert-butylbenzene
  • 4-Bromotoluene

Comparison: 1-Bromo-4-butylbenzene is unique due to the presence of a butyl group, which imparts specific steric and electronic properties. Compared to 1-Bromo-4-propylbenzene, it has a longer alkyl chain, which can influence its reactivity and solubility. 1-Bromo-4-tert-butylbenzene has a bulkier tert-butyl group, leading to different steric effects in reactions. 4-Bromotoluene, with a methyl group, is less sterically hindered and may exhibit different reactivity patterns.

Properties

IUPAC Name

1-bromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGVKVZXDWGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334540
Record name 1-Bromo-4-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41492-05-1
Record name 1-Bromo-4-butylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41492-05-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1-bromo-4-butyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with using 2-pyridyl nucleophiles in the Suzuki-Miyaura reaction, and how does the research address this?

A1: The Suzuki-Miyaura reaction, while highly valuable for carbon-carbon bond formation, faces challenges when using 2-pyridyl nucleophiles like 2-pyridyl boronates. These challenges stem from:

    Q2: How does 1-bromo-4-butylbenzene specifically contribute to the research findings?

    A2: this compound serves as a model aryl bromide in the study to investigate the effectiveness of various catalysts and reaction conditions for the Suzuki-Miyaura coupling with 2-pyridyl boronates []. The successful coupling of this compound with lithium triisopropyl 2-pyridylboronate (A) under the optimized conditions, utilizing palladium catalysts supported by phosphite or phosphine oxide ligands, provides strong evidence for the efficacy of the developed method.

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